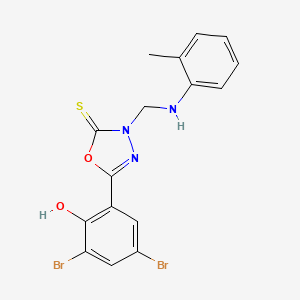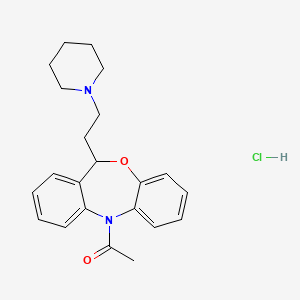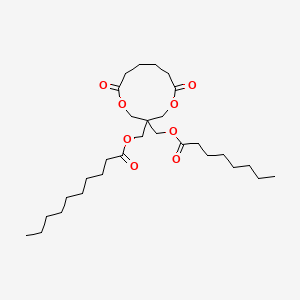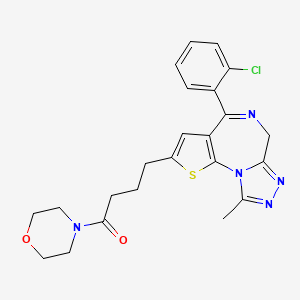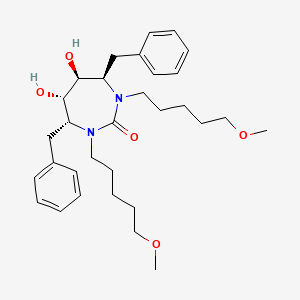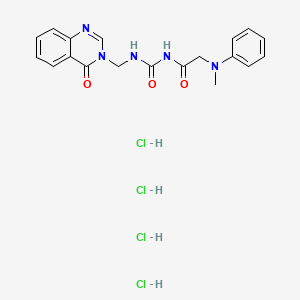
Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the quinazolinyl core, followed by the introduction of the acetamide and methylphenylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can replace specific functional groups in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine-containing compounds.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Researchers explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride involves its interaction with specific molecular targets. The quinazolinyl moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinyl core and exhibit similar biological activities.
Acetamide derivatives: Compounds with acetamide groups often have comparable chemical reactivity and applications.
Uniqueness
What sets Acetamide, 2-(methylphenylamino)-N-((((4-oxo-3(4H)-quinazolinyl)methyl)amino)carbonyl)-, tetrahydrochloride apart is its specific combination of functional groups, which confer unique properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
70395-26-5 |
|---|---|
Molekularformel |
C19H23Cl4N5O3 |
Molekulargewicht |
511.2 g/mol |
IUPAC-Name |
2-(N-methylanilino)-N-[(4-oxoquinazolin-3-yl)methylcarbamoyl]acetamide;tetrahydrochloride |
InChI |
InChI=1S/C19H19N5O3.4ClH/c1-23(14-7-3-2-4-8-14)11-17(25)22-19(27)21-13-24-12-20-16-10-6-5-9-15(16)18(24)26;;;;/h2-10,12H,11,13H2,1H3,(H2,21,22,25,27);4*1H |
InChI-Schlüssel |
XPRNIFHCGWHQIK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)NC(=O)NCN1C=NC2=CC=CC=C2C1=O)C3=CC=CC=C3.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







